2-methyl-1,3-dithiane-2-carboxylic acid
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Overview
Description
2-Methyl-1,3-dithiane-2-carboxylic acid is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dithiane-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of a commercially available ethyl ester of dithiane-2-carboxylic acid. This process generates the desired 1,3-dithiane radical, which can then be further functionalized . Another method involves the reaction of 2-methyl-1,3-dithiane with appropriate reagents under controlled conditions to yield the carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction optimization techniques is crucial in industrial settings to minimize costs and maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms in the dithiane ring, which can stabilize reaction intermediates and enhance reactivity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce reduced dithiane derivatives. Substitution reactions can lead to a variety of functionalized dithiane compounds .
Scientific Research Applications
2-Methyl-1,3-dithiane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1,3-dithiane-2-carboxylic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This stabilization is crucial in reactions such as the Michael addition, where the dithiane radical can add to electrophilic olefins to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound of 2-methyl-1,3-dithiane-2-carboxylic acid, used as a protecting group for carbonyl compounds.
2-Methyl-1,3-dithiolane: Similar in structure but with a different ring size, used in similar synthetic applications.
2-Methyl-1,3-dithiane: Lacks the carboxylic acid group, used as an acyl anion equivalent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the dithiane ring and the carboxylic acid group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .
Properties
CAS No. |
4901-19-3 |
---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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